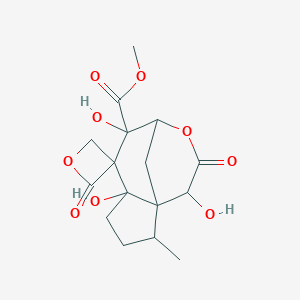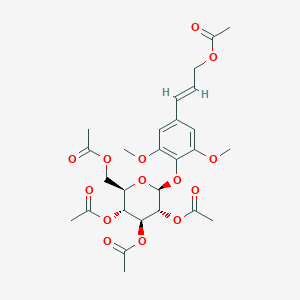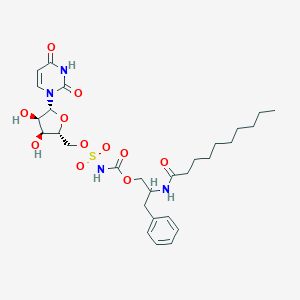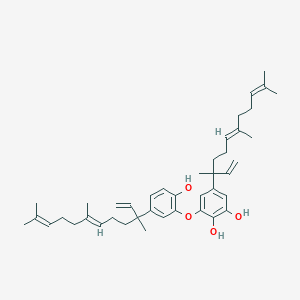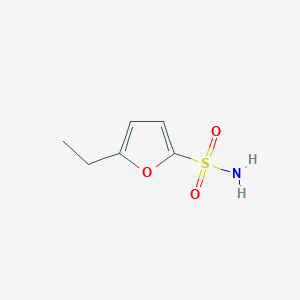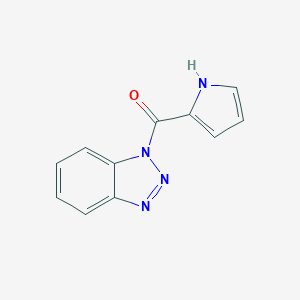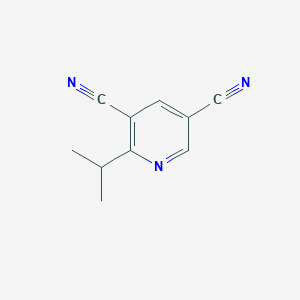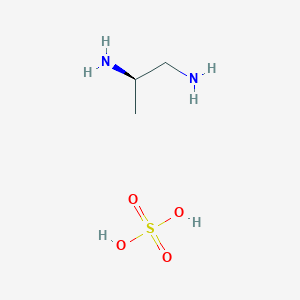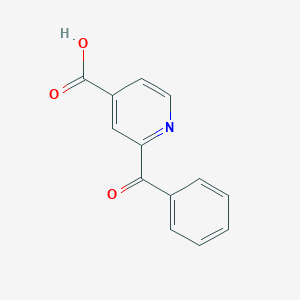![molecular formula C12H17N3S B114737 N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea CAS No. 155047-58-8](/img/structure/B114737.png)
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea, also known as CPMEPTU, is a thiourea derivative that has been synthesized and studied extensively for its potential application in scientific research. CPMEPTU is a small molecule that has shown promising results in various studies, making it a potential candidate for further investigation in the field of biomedical research.
作用機序
The mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood. However, studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and division. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its ease of synthesis. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, one of the limitations of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in certain types of experiments. Additionally, the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in more detail, which may provide insights into its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential side effects of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea and its long-term safety.
合成法
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopropylmethylamine and 4-pyridyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea.
科学的研究の応用
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
155047-58-8 |
|---|---|
製品名 |
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea |
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
InChIキー |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
正規SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
同義語 |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





